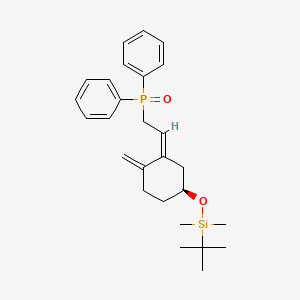

(S,Z)-(2-(5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S,Z)-(2-(5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including a cyclohexylidene ring, a tert-butyldimethylsilyl group, and a diphenylphosphine oxide moiety. These structural elements contribute to its reactivity and functionality in chemical processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S,Z)-(2-(5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

Formation of the Cyclohexylidene Ring: This step involves the cyclization of a suitable precursor to form the cyclohexylidene ring. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Introduction of the tert-Butyldimethylsilyl Group: The tert-butyldimethylsilyl group is introduced via silylation reactions, using reagents such as tert-butyldimethylsilyl chloride in the presence of a base like imidazole.

Formation of the Methylenecyclohexylidene Moiety:

Attachment of the Diphenylphosphine Oxide Group: The final step involves the coupling of the diphenylphosphine oxide moiety, typically through a phosphine oxide coupling reaction using reagents like diphenylphosphine oxide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

(S,Z)-(2-(5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group. Typical reducing agents include lithium aluminum hydride and diisobutylaluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the methylene and cyclohexylidene positions. Reagents like halogens and nucleophiles are commonly used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

Reduction: Lithium aluminum hydride, diisobutylaluminum hydride, typically under anhydrous conditions.

Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), often in the presence of a catalyst or under reflux conditions.

Major Products

科学的研究の応用

Medicinal Chemistry

Anticancer Activity : Recent studies have highlighted the potential of this compound as a tubulin inhibitor, which is crucial in cancer therapy. Tubulin inhibitors disrupt the normal function of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. Research indicates that derivatives of diphenylphosphine oxides exhibit selective cytotoxicity against various cancer cell lines, making them promising candidates for developing new anticancer drugs .

Pharmaceutical Intermediates : The compound serves as an intermediate in synthesizing other pharmaceutical agents. Its unique structural features allow for modifications that can lead to the development of new therapeutic agents targeting diseases such as hypercholesterolemia and various cancers. The presence of the tert-butyldimethylsilyl group enhances the solubility and stability of the compound, facilitating its use in drug formulations .

Catalysis

Catalytic Applications : (S,Z)-(2-(5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide has been investigated for its catalytic properties in organic reactions. Phosphine oxides are known to act as ligands in transition metal-catalyzed reactions, enhancing reaction rates and selectivity. This compound's steric and electronic properties make it suitable for applications in cross-coupling reactions and other catalytic processes .

Material Science

Polymer Chemistry : The compound is utilized in synthesizing advanced materials, particularly in polymer chemistry. Its ability to form stable complexes with metals allows it to be used as a precursor for metal-containing polymers, which have applications in electronics and photonics. The incorporation of phosphine oxide groups into polymer backbones can improve thermal stability and mechanical properties .

Case Studies

作用機序

The mechanism of action of (S,Z)-(2-(5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide involves its interaction with specific molecular targets and pathways. The compound’s phosphine oxide group can act as a ligand, binding to metal centers and influencing catalytic processes. Additionally, its reactive functional groups can participate in various biochemical interactions, modulating cellular pathways and exerting biological effects.

類似化合物との比較

Similar Compounds

(S,Z)-(2-(5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine: Lacks the oxide group, resulting in different reactivity and applications.

(S,Z)-(2-(5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)triphenylphosphine oxide: Contains an additional phenyl group, altering its steric and electronic properties.

Uniqueness

(S,Z)-(2-(5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide is unique due to its combination of a cyclohexylidene ring, a tert-butyldimethylsilyl group, and a diphenylphosphine oxide moiety. This combination imparts distinct reactivity and functionality, making it valuable in various research and industrial applications.

生物活性

(S,Z)-(2-(5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide is a phosphine oxide compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₃₃H₅₁O₃PSi₂

- Molecular Weight : 582.90 g/mol

- CAS Number : 81522-68-1

- Structure : The compound features a diphenylphosphine oxide moiety attached to a tert-butyldimethylsilyl ether, which enhances its stability and solubility in organic solvents.

Biological Activity Overview

Phosphine oxides, including the compound , have been studied for various biological activities, particularly in the context of their interactions with ion channels and potential therapeutic applications.

Ion Channel Modulation

One significant aspect of the biological activity of diphenylphosphine oxides is their ability to modulate ion channels. For example, related compounds have been shown to block voltage-gated potassium channels (KV1.5), which play a crucial role in cardiac action potentials.

- Mechanism of Action : The compound inhibits the KV1.5 channel, leading to an increase in action potential duration in atrial myocytes without affecting ventricular myocytes. This selectivity suggests potential applications in treating atrial fibrillation and other arrhythmias .

Case Studies

Several studies have investigated the biological effects of diphenylphosphine oxides:

- Stump et al. (2005) : This study demonstrated the antiarrhythmic effects of a novel diphenylphosphine oxide in vivo, showing significant prolongation of action potentials in atrial tissues without adverse effects on ventricular function .

- Regan et al. (2006) : Further research confirmed these findings using nonhuman primate models, indicating that these compounds could be beneficial for treating cardiac arrhythmias through selective modulation of ion currents .

- Lagrutta et al. (2006) : This investigation highlighted the potency of diphenylphosphine oxides as inhibitors of human KV1.5 channels, emphasizing their therapeutic potential in cardiovascular diseases .

Data Table

| Study | Compound | Key Findings |

|---|---|---|

| Stump et al. (2005) | Diphenylphosphine oxide | Antiarrhythmic effects; increased action potential duration |

| Regan et al. (2006) | Diphenylphosphine oxide | In vivo studies confirming atrial selectivity |

| Lagrutta et al. (2006) | Diphenylphosphine oxide | Potent inhibition of KV1.5 channels |

特性

CAS番号 |

100858-27-3 |

|---|---|

分子式 |

C27H37O2PSi |

分子量 |

452.6 g/mol |

IUPAC名 |

tert-butyl-[3-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane |

InChI |

InChI=1S/C27H37O2PSi/c1-22-17-18-24(29-31(5,6)27(2,3)4)21-23(22)19-20-30(28,25-13-9-7-10-14-25)26-15-11-8-12-16-26/h7-16,19,24H,1,17-18,20-21H2,2-6H3 |

InChIキー |

OFSDSMTXHBTJEI-UHFFFAOYSA-N |

SMILES |

CC(C)(C)[Si](C)(C)OC1CCC(=C)C(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C1 |

正規SMILES |

CC(C)(C)[Si](C)(C)OC1CCC(=C)C(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C1 |

同義語 |

[(2Z)-2-[(5S)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethyl]diphenylphosphine Oxide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。